L-瓜氨酸-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

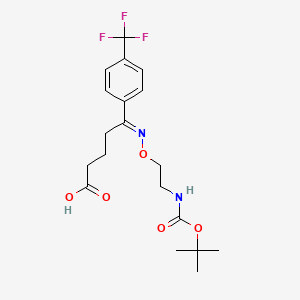

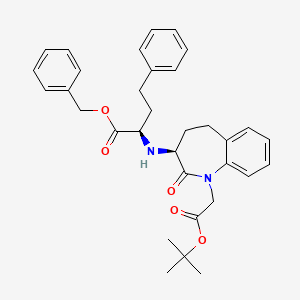

L-Citrulline-d6 is a labelled form of L-Citrulline . L-Citrulline is an amino acid that was first isolated from the juice of watermelon (Citrullus vulgaris Schrad., Cucurbitaceae) . It is used in the treatment of asthenia .

Synthesis Analysis

L-Citrulline is synthesized in the body using two pathways that initiate from two related amino acids: L-glutamine and L-arginine . The majority of available citrulline arises from the glutamine conversion to ornithine which, via ornithine transcarbamylase, combines with carbamoyl phosphate to produce L-citrulline in the mitochondria during the urea cycle . A second pathway to citrulline utilizes arginine as a precursor and is catalyzed by nitric oxide synthase, producing NO as well .Molecular Structure Analysis

The molecular formula of L-Citrulline-d6 is C6H7D6N3O3 . Its molecular weight is 181.22 .Chemical Reactions Analysis

In the body, citrullination is an important biochemical reaction in proteins which involves post-translational hydrolysis of arginine residues to form citrulline residues and ammonia . It is evident that the hydrolysis of arginine to citrulline is energetically favored and can be considered a driving force for important citrullination reactions .科学研究应用

生物技术生产:L-瓜氨酸已通过使用大肠杆菌的微生物发酵生产。此过程涉及增强 L-瓜氨酸的生物合成途径,阻断降解途径,并引入异源生物合成基因以提高生产效率 (Jiang 等人,2021 年)。

在健康中的治疗应用:L-瓜氨酸已显示出治疗尿素循环缺陷和其他代谢紊乱的潜力。它绕过肝脏摄取并有效转化为肾脏中的精氨酸的能力使其可用于心血管疾病、营养不良和肌肉减少症等疾病 (Papadia 等人,2017 年)。

在肌肉蛋白质合成中的作用:L-瓜氨酸可以通过 mTOR 通路刺激肌肉蛋白质合成。它因其合成代谢特性而被探索,特别是在营养不良或重病患者中 (Le Plénier 等人,2017 年)。

心血管健康和运动表现:L-瓜氨酸补充剂可以通过增加一氧化氮的产生和改善血液流动来增强运动表现和恢复能力。这使其成为运动营养和心血管健康研究的关注对象 (Gonzalez 和 Trexler,2020 年)。

糖尿病和代谢紊乱:研究表明,L-瓜氨酸具有抗高血糖和抗血脂异常的作用,表明在管理糖尿病和相关代谢紊乱方面具有潜在益处 (Danboyi 等人,2020 年)。

药理学观点:L-瓜氨酸是精氨酸和一氧化氮的有效前体,其药理学应用正在各种临床疾病中得到探索,如内皮功能障碍、免疫调节,以及在败血症等疾病中的抗氧化剂 (Kaore 和 Kaore,2014 年)。

作用机制

属性

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-3,3,4,4,5,5-hexadeuteriopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGKLRLOHDJJDR-UJSKYATRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)

![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)